molecular formula C19H22BIO3 B6298239 2-(5-(Benzyloxy)-2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2724208-43-7

2-(5-(Benzyloxy)-2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6298239
CAS No.: 2724208-43-7
M. Wt: 436.1 g/mol
InChI Key: FSDADMRNTHKFGS-UHFFFAOYSA-N
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Description

Compounds like this typically belong to the class of organoboron compounds, which are organic compounds that contain carbon-boron bonds. They are commonly used in organic synthesis due to their unique reactivity .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement are often used .


Chemical Reactions Analysis

Organoboron compounds are often used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . They can also undergo oxidation and reduction reactions .


Physical and Chemical Properties Analysis

Physical properties of a compound include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . These reactions involve the transfer of organoboron compounds to palladium , suggesting that palladium-based catalysts could be a potential target.

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling . In this process, the organoboron compound (such as our compound of interest) transfers a nucleophilic organic group to palladium . This reaction is facilitated by the presence of a base and leads to the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling, in which this compound may participate, is a widely-used method for forming carbon-carbon bonds . This reaction is crucial in the synthesis of a variety of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

Given its potential use in suzuki–miyaura coupling reactions, it’s likely that its bioavailability and pharmacokinetic properties would depend on the specific context of its use, such as the other compounds present in the reaction and the conditions under which the reaction takes place .

Result of Action

The primary result of this compound’s action would be the formation of a new carbon-carbon bond via a Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of complex organic compounds . On a molecular and cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical compound and how to work safely with it. They include information on physical and chemical properties, health effects, first aid measures, and protective measures .

Future Directions

The future directions of research on a specific compound depend on its potential applications. Organoboron compounds have been extensively studied for their use in organic synthesis, and new reactions and applications continue to be discovered .

Properties

IUPAC Name

2-(2-iodo-5-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BIO3/c1-18(2)19(3,4)24-20(23-18)16-12-15(10-11-17(16)21)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDADMRNTHKFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC3=CC=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BIO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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